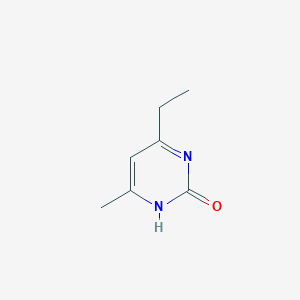

6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

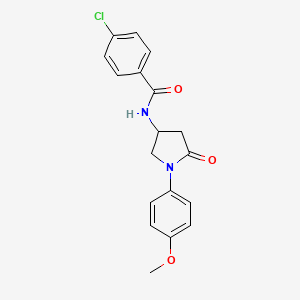

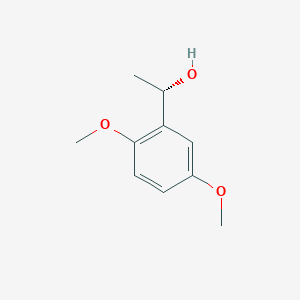

6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one is a heterocyclic compound with the molecular weight of 138.17 . It is a type of dihydropyrimidinone (DHPM), which are important heterocyclic ring systems that play a significant role in the synthesis of DNA and RNA .

Synthesis Analysis

Dihydropyrimidinones, including 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one, can be synthetically produced using multi-component reactions like the Biginelli reaction . An efficient, cost-effective, recyclable, and green approach has been developed for the synthesis of new dihydropyrimidinone analogs via the Biginelli reaction .

Molecular Structure Analysis

The molecular structure of 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one is characterized by a dihydropyrimidin-2-one moiety . The least-squares mean plane through this heterocycle is almost perpendicular to the aromatic ring .

Physical And Chemical Properties Analysis

6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one is a powder with a purity of 95%. It is stored at room temperature .

Scientific Research Applications

Synthesis and Antihypertensive Activity

- Dihydropyrimidines, including derivatives of 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one, have been synthesized and tested for antihypertensive activity, showing promising results in structure-activity relationship studies (Rana, Kaur, & Kumar, 2004).

Antimicrobial Evaluation

- New pyrimidine derivatives have been synthesized and evaluated for antimicrobial properties. These compounds include derivatives of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate (Farag, Kheder, & Mabkhot, 2008).

Anti-ulcer Activity

- Synthesized dihydropyrimidines have been characterized and tested for anti-ulcer activity, with some compounds showing significant efficacy (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).

Unusual Oxidation–Dealkylation Process

- Research into the oxidation and dealkylation of dihydropyrimidinones mediated by Co(II)/S2O82− has been conducted, revealing novel chemical processes (Shanmugam & Perumal, 2007).

Synthesis Using Strong Acidic Ion-exchange Membrane

- The synthesis of dihydropyrimidinones using strong acidic ion-exchange membranes has been explored, achieving high yields under specific conditions (Shu-jing, 2004).

Antithrombotic Agent Evaluation

- Certain dihydropyrimidinone derivatives have been characterized and evaluated as effective antithrombotic agents in animal models (Priya et al., 2011).

Ionic Liquids Catalyst in Pyrimidine Synthesis

- The use of ionic liquids catalysts for the synthesis of pyrimidine derivatives has been studied, showing efficiency and yield improvement (Cahyana, Liandi, & Anwar, 2022).

Corrosion Inhibition Properties

- Some pyrimidine derivatives have been studied for their effectiveness as corrosion inhibitors, showing high inhibition efficiency (Abdelazim, Khaled, & abdelshafy, 2021).

Synthesis and Calcium Channel Binding Studies

- Research into the synthesis of 3,4-dihydropyrimidinones and their calcium channel blocking activity has been conducted, with some compounds showing promising results (Singh, Arora, Falkowski, Liu, & Moreland, 2009).

properties

IUPAC Name |

4-ethyl-6-methyl-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-6-4-5(2)8-7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZLNGLMNBGKAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=O)NC(=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2412249.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2412265.png)